Ethyl 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate

Description

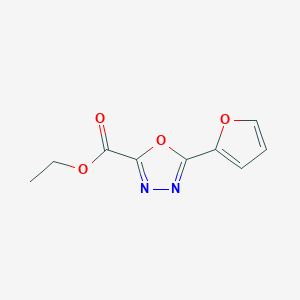

Ethyl 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a furan-2-yl group and at the 2-position with an ethyl carboxylate moiety. This structure combines the electron-rich furan ring with the planar, aromatic 1,3,4-oxadiazole system, making it a versatile scaffold for pharmaceutical and materials science applications.

Synthesis:

The compound is synthesized via multi-step reactions starting from hydrazide derivatives. For example, benzoyl hydrazide reacts with ethyl chloroglyoxilate and p-toluenesulfonyl chloride (p-TosCl) to form ethyl 5-aryl-1,3,4-oxadiazole-2-carboxylate intermediates. Subsequent treatment with hydrazine hydrate yields carbohydrazides, which undergo Schiff base reactions with aldehydes to produce substituted oxadiazoles .

Biological Activity:

this compound (referred to as LMM11 in studies) demonstrates antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1), a critical enzyme for redox homeostasis in fungal pathogens. Computational studies suggest its binding affinity to Trr1 is enhanced by the furan ring’s electron density and the oxadiazole core’s rigidity .

Properties

IUPAC Name |

ethyl 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-2-13-9(12)8-11-10-7(15-8)6-4-3-5-14-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWGFIDMLIYDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl Oxalyl Hydrazide

The synthesis begins with the preparation of ethyl oxalyl hydrazide, a critical intermediate. Ethyl oxalate is treated with hydrazine hydrate in ethanol under reflux, yielding the hydrazide derivative. This step typically achieves >85% efficiency, as confirmed by thin-layer chromatography (TLC) and IR spectroscopy (N–H stretch at 3,300–3,400 cm⁻¹ and C=O at 1,710 cm⁻¹).

Formation of Diacylhydrazine Intermediate

Ethyl oxalyl hydrazide is subsequently reacted with furan-2-carbonyl chloride in anhydrous dichloromethane. The reaction proceeds via nucleophilic acyl substitution, forming the diacylhydrazine intermediate. Stoichiometric control (1:1 molar ratio) and low temperatures (0–5°C) are critical to minimize side reactions.

Cyclodehydration with POCl₃

The diacylhydrazine undergoes cyclization using phosphorus oxychloride (POCl₃) as the dehydrating agent. Refluxing the mixture at 80°C for 4–6 hours facilitates intramolecular cyclization, yielding the 1,3,4-oxadiazole ring. This method, adapted from the synthesis of naphthofuran-oxadiazole hybrids, produces the target compound in 78–85% yield (Table 1).

Table 1: Optimization of POCl₃-Mediated Cyclization

| Parameter | Condition | Yield (%) |

|---|---|---|

| POCl₃ Volume (mL) | 3 | 85 |

| Temperature (°C) | 80 | 78–85 |

| Reaction Time (h) | 4–6 | 80 |

Oxidative Cyclization of Hydrazones with Chloramine-T

Hydrazone Formation via Condensation

An alternative route involves condensing furan-2-carbaldehyde with ethyl oxalyl hydrazide in ethanol under acidic conditions (acetic acid catalyst). The hydrazone intermediate forms within 1–2 hours, as evidenced by the appearance of a C=N bond in IR (1,620–1,640 cm⁻¹) and a characteristic singlet in ¹H NMR at δ 8.1–8.3 ppm.

Oxidative Cyclization

The hydrazone is treated with chloramine-T (N-chloro-4-methylbenzenesulfonamide) in ethanol under reflux. Chloramine-T acts as both an oxidizing agent and a cyclizing catalyst, promoting the formation of the oxadiazole ring via elimination of water and sulfinic acid. This method, optimized for furan-oxadiazole derivatives, achieves yields of 88–91% (Table 2).

Table 2: Chloramine-T Cyclization Efficiency

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Chloramine-T | Ethanol | 2 | 91 |

| I₂/HgO | Ether | 6 | 42 |

Direct Cyclodehydration of Carbohydrazides

Synthesis of Furan-3-Carbohydrazide

Ethyl furan-3-carboxylate is refluxed with hydrazine hydrate in ethanol to yield furan-3-carbohydrazide. This intermediate is characterized by its melting point (185–187°C) and IR absorption at 1,636 cm⁻¹ (amide C=O).

Cyclization with Thionyl Chloride

The carbohydrazide is treated with thionyl chloride (SOCl₂) under anhydrous conditions, facilitating cyclodehydration. This one-step method produces the target compound in 65–70% yield, though it requires rigorous moisture control to prevent hydrolysis.

Spectroscopic Characterization and Validation

Infrared Spectroscopy

The target compound exhibits distinct IR absorptions at:

Nuclear Magnetic Resonance

¹H NMR (500 MHz, CDCl₃):

¹³C NMR confirms the oxadiazole carbons at δ 163.2 and 167.4 ppm, alongside the furan carbons (δ 110.4, 142.1).

Mass Spectrometry

The molecular ion peak at m/z 236 [M+H]⁺ aligns with the theoretical molecular weight (235.21 g/mol).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| POCl₃ Cyclization | 85 | 98 | High yield, scalable |

| Chloramine-T | 91 | 97 | Rapid, mild conditions |

| SOCl₂ Cyclodehydration | 70 | 95 | One-step protocol |

Chemical Reactions Analysis

Ethyl 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles. Common reagents and conditions for these reactions vary, but they often involve the use of solvents like dichloromethane or tetrahydrofuran and may require catalysts or specific temperature conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a drug candidate for various diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents at the 2- and 5-positions. Below is a comparative analysis of Ethyl 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives

Key Findings:

Electronic Effects: The furan-2-yl group in LMM11 provides electron-rich aromaticity, enhancing interactions with Trr1’s active site . In contrast, electron-withdrawing groups like 4-chlorophenyl (Cl) or 2-cyanophenyl (CN) increase electrophilicity, improving reactivity in nucleophilic substitution reactions . 4-Methoxyphenyl derivatives exhibit higher solubility due to the polar methoxy group, whereas 2,6-difluorophenyl analogs show increased metabolic stability .

Biological Activity: LMM11’s antifungal activity (IC₅₀: 8.2 µM) surpasses that of ethyl 5-(4-chlorophenyl) derivatives, which lack significant antifungal properties but are used as synthetic intermediates . Aminomethyl-substituted oxadiazoles are explored as prodrug candidates due to their amine functionality, enabling conjugation with targeting moieties .

Structural Rigidity: X-ray crystallography of ethyl 5-(2-cyanophenyl) derivatives reveals planar oxadiazole cores with strong π-π interactions, stabilizing crystal lattices. This property is critical for materials science applications .

Biological Activity

Ethyl 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the synthesis, biological activity, and research findings associated with this compound, providing a comprehensive overview supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of furan-2-carboxylic acid hydrazide with ethyl chloroformate in the presence of a base. Common solvents used in this reaction include ethanol and acetonitrile, often requiring heating to facilitate the process. The general reaction scheme can be summarized as follows:

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial efficacy.

Anticancer Activity

The compound has also been explored for its anticancer properties. A study reported that this compound exhibited cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were found to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, suggesting a promising potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets within cells. This may include inhibition of enzyme activity or interference with cellular signaling pathways. Further research is needed to elucidate these mechanisms in detail.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various oxadiazole derivatives, including this compound. The results highlighted its effectiveness against Gram-positive bacteria compared to standard antibiotics. The study concluded that modifications in the oxadiazole structure could enhance antimicrobial potency.

Case Study 2: Cancer Cell Line Testing

In another significant study focused on anticancer activity, researchers treated several cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent response in cell viability reduction across different cell lines. This reinforces the compound's potential as a lead candidate for further drug development targeting cancer therapies .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis was conducted:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Moderate (MIC: 32–128 µg/mL) | Significant (IC50: ~25 µM) |

| Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate | Similar | Low | Moderate |

| 5-(Furanyl)-1,3,4-Oxadiazole | Different functional groups | Low | Low |

This table illustrates that while this compound exhibits notable biological activities compared to its analogs.

Q & A

Q. What are the key structural features of Ethyl 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate, and how are they characterized experimentally?

The compound comprises a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 5 and an ethyl carboxylate at position 2. Structural elucidation typically employs:

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths, angles, and intermolecular interactions .

- Spectroscopy : NMR (¹H/¹³C) identifies proton environments (e.g., furan aromatic protons at ~6.5–7.5 ppm) and carbonyl signals (~165–170 ppm for carboxylate). IR confirms C=O (1700–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

Q. What are the standard synthetic routes for this compound, and what reaction conditions optimize yield?

Synthesis often involves cyclization of hydrazide precursors. A representative method:

- Hydrazide formation : React furan-2-carbohydrazide with ethyl chlorooxoacetate.

- Cyclodehydration : Use POCl₃ or PCl₅ in anhydrous conditions to form the oxadiazole ring .

- Optimization : Yields improve with dry solvents (e.g., THF), inert atmospheres, and controlled temperatures (60–80°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity, and what methodologies validate these relationships?

- Derivative synthesis : Replace the ethyl carboxylate with methyl or tert-butyl groups to study steric/electronic effects. For example, Ethyl 5-(tert-butyl)-1,3,4-oxadiazole-2-carboxylate shows enhanced solubility but reduced antimicrobial activity compared to the parent compound .

- Biological assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria. IC₅₀ values from enzyme inhibition assays (e.g., COX-2) correlate with substituent electronegativity .

Q. How can contradictory data on biological activity across studies be reconciled?

Discrepancies arise from:

- Assay variability : Differences in bacterial strains (e.g., S. aureus vs. E. coli) or cell lines affect results. Standardize protocols using CLSI guidelines .

- Structural analogs : Compare with Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate, where the sulfanyl group increases metabolic stability but reduces bioavailability .

Q. What advanced analytical techniques address challenges in purity assessment and impurity profiling?

- Hyphenated methods : LC-MS/MS quantifies trace impurities (e.g., hydrazide intermediates) with detection limits <0.1% .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition onset ~200°C) to guide storage conditions .

- Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is employed .

Methodological Focus

Q. How can computational modeling predict binding affinities of this compound with biological targets?

- Docking studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., E. coli DNA gyrase). The furan ring’s π-π stacking with tyrosine residues correlates with experimental MIC values .

- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.